EB-47 is a potent inhibitor of poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and tankyrases (TNKS). [, ] PARPs are enzymes involved in various cellular processes, including DNA repair, cell signaling, and cell death. [] EB-47's ability to inhibit PARPs makes it a valuable tool in studying these cellular processes and exploring potential therapeutic targets for diseases like cancer. [, ]
EB 47 is a synthetic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. It is important to understand its classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific uses to appreciate its relevance in research.
The compound EB 47 is synthesized through various chemical pathways and has been studied extensively in the context of drug design and development. The specific origins of EB 47 can be traced back to research focused on developing novel therapeutic agents that target specific biological pathways.
EB 47 can be classified as a small organic molecule. It is often categorized based on its functional groups and structural characteristics, which influence its biological activity and interactions with other molecules.
The synthesis of EB 47 typically involves multi-step procedures that may include:
The synthesis may employ techniques such as:
The molecular structure of EB 47 can be represented using standard chemical notation. Typically, it contains several functional groups that contribute to its biological activity.
The molecular formula, molecular weight, and specific structural features (like stereochemistry) are critical for understanding how EB 47 interacts with biological systems. For example:
EB 47 participates in various chemical reactions that are essential for its functionality. Common types of reactions include:
These reactions are often characterized by:
The mechanism of action of EB 47 involves its interaction with specific biological targets (e.g., enzymes or receptors).
Studies often utilize assays to quantify the binding affinity and efficacy of EB 47 against its target, providing insights into its potency and potential side effects.
Key physical properties include:
Chemical properties encompass:
Relevant data may include pKa values, logP (partition coefficient), and spectral data (NMR, IR) that help characterize the compound further.
EB 47 has potential applications in:
EB-47 features a complex adenosine-substituted isoindolinone structure designed to mimic NAD+’s spatial and electronic properties. Its molecular architecture enables simultaneous engagement with both nicotinamide and adenosine subsites within PARP-1′s catalytic domain [1] [3]. Key structural identifiers include:
O=C1NCC2=C(C=CC=C21)NC(CN3CCN(CC3)C([C@H]4O[C@H]([C@@H]([C@@H]4O)O)N5C6=C(N=C5)C(N)=NC=N6)=O)=O
[3] [8] DDFLFKTXUWPNMV-UAKAABGRSA-N
(free base) [3]VVMQSDIMNDTMII-MYXHFVDASA-N
(dihydrochloride) [6] Table 1: Structural Identifiers of EB-47
Identifier Type | Value |
---|---|
CAS Number (Free Base) | 366454-36-6 |
CAS Number (Dihydrochloride) | 1190332-25-2 |
IUPAC Name | 2-(4-((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-carbonyl)piperazin-1-yl)-N-(1-oxoisoindolin-4-yl)acetamide |
Elemental Composition | C 53.63%, H 5.06%, N 23.45%, O 17.86% (free base) [3] |
The structure integrates a modified adenosine moiety tethered via a piperazine linker to an isoindolinone pharmacophore, enabling high-affinity interactions with PARP-1′s binding pocket [5].
EB-47 was developed through rational structure-based design to optimize PARP-1 inhibition. The synthetic route involves coupling an adenosine derivative with a bromoacetylated isoindolinone precursor via nucleophilic displacement, followed by deprotection and salt formation [3]. Key synthetic considerations include:
While EB-47 itself remains a research tool, its structural framework has informed subsequent generations of PARP inhibitors. Modifications to the isoindolinone ring system or adenosine mimicry region have yielded derivatives with improved pharmacokinetic profiles [3] [5].
EB-47 emerged during a pivotal period (early 2000s) when PARP inhibitor design transitioned from non-selective benzamide analogs to potent, selective NAD+-competitive agents. Its development was directly informed by crystallographic studies revealing PARP-1′s bipartite NAD+-binding pocket [3] [4]:
Table 2: Evolution of PARP Inhibitors Featuring EB-47′s Innovations
Inhibitor Generation | Representative Compounds | PARP-1 IC50 | Key Limitations | EB-47′s Contributions |
---|---|---|---|---|
First (1980s-90s) | 3-Aminobenzamide | >10,000 nM | Low potency, non-selective | N/A |
Second (Early 2000s) | EB-47 | 45 nM | Research tool only | Bidentate NAD+ mimicry |
Clinical (Post-2010) | Olaparib, Rucaparib | 1-10 nM | Therapeutic development complexity | Informed isoindolinone core optimization |
EB-47′s impact extends beyond its biochemical applications. It has been instrumental in:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7